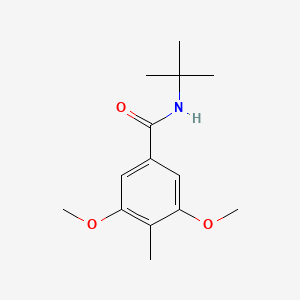
N-tert-butyl-3,5-dimethoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide: is an organic compound characterized by the presence of a tert-butyl group, two methoxy groups, and a methyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
Chemistry: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tert-butyl group provides steric hindrance, which can be useful in studying the effects of bulky substituents on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide bond and methoxy groups are common features in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and tert-butyl group play a crucial role in determining the binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
- n-(Tert-butyl)-3,5-dimethoxybenzamide
- n-(Tert-butyl)-4-methylbenzamide
- 3,5-dimethoxy-4-methylbenzoic acid
Comparison: Compared to similar compounds, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide stands out due to the presence of both methoxy and methyl groups on the benzamide core. This unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
N-tert-butyl-3,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C14H21NO3/c1-9-11(17-5)7-10(8-12(9)18-6)13(16)15-14(2,3)4/h7-8H,1-6H3,(H,15,16) |
InChIキー |
SFXGNRUORHYVMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1OC)C(=O)NC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


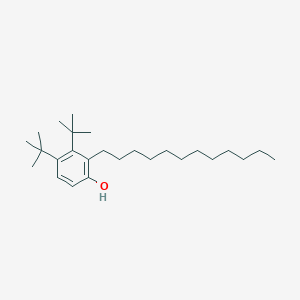
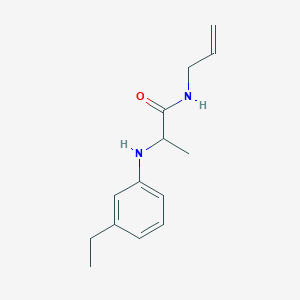
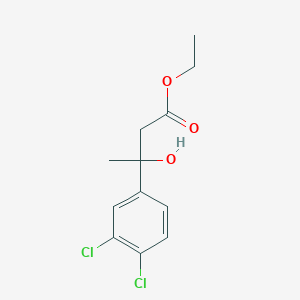

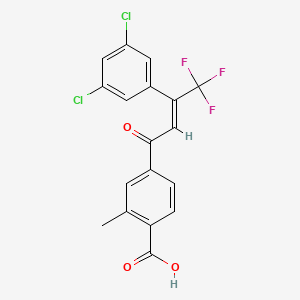
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
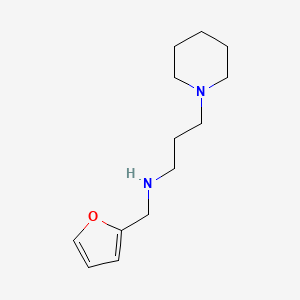
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

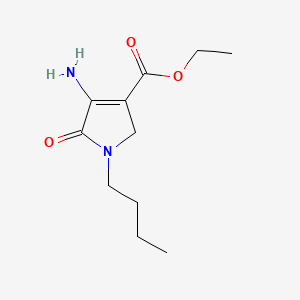
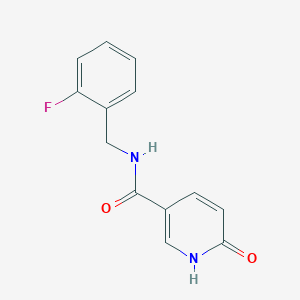
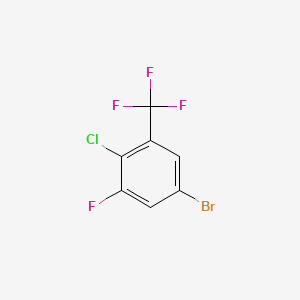
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
